Pteridin-7-amine Pteridin-7-amine
Brand Name: Vulcanchem
CAS No.: 769-66-4
VCID: VC7999842
InChI: InChI=1S/C6H5N5/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H,(H2,7,8,10,11)
SMILES: C1=C2C(=NC=N1)N=C(C=N2)N
Molecular Formula: C6H5N5
Molecular Weight: 147.14 g/mol

Pteridin-7-amine

CAS No.: 769-66-4

Cat. No.: VC7999842

Molecular Formula: C6H5N5

Molecular Weight: 147.14 g/mol

* For research use only. Not for human or veterinary use.

Pteridin-7-amine - 769-66-4

Specification

CAS No. 769-66-4
Molecular Formula C6H5N5
Molecular Weight 147.14 g/mol
IUPAC Name pteridin-7-amine
Standard InChI InChI=1S/C6H5N5/c7-5-2-9-4-1-8-3-10-6(4)11-5/h1-3H,(H2,7,8,10,11)
Standard InChI Key KJVGXOHRFWZQJB-UHFFFAOYSA-N
SMILES C1=C2C(=NC=N1)N=C(C=N2)N
Canonical SMILES C1=C2C(=NC=N1)N=C(C=N2)N

Introduction

Chemical Structure and Physicochemical Properties

Pteridin-7-amine (CAS 769-66-4) belongs to the pteridine family, characterized by a fused pyrimidine and pyrazine ring system. Its IUPAC name, pteridin-7-amine, reflects the amine group at the seventh position of the bicyclic framework . The compound’s molecular weight is 147.14 g/mol, with a SMILES notation of C1=C2C(=NC=N1)N=C(C=N2)N and an InChIKey of KJVGXOHRFWZQJB-UHFFFAOYSA-N .

Structural Features

X-ray crystallography and computational models reveal a planar geometry stabilized by π-π interactions and intramolecular hydrogen bonding between the amine group and adjacent nitrogen atoms . The 7-amino substitution induces electron density redistribution, enhancing reactivity at the C6 and C8 positions. This electronic profile facilitates participation in condensation and cycloaddition reactions, critical for derivatization .

Physicochemical Data

PropertyValue
Molecular FormulaC₆H₅N₅
Molecular Weight147.14 g/mol
Melting Point265–267°C (dec.)
SolubilitySlightly soluble in DMSO
LogP (Partition Coefficient)0.89
UV-Vis λmax268 nm (ε = 12,400 L·mol⁻¹·cm⁻¹)

Data derived from PubChem and computational models .

Synthesis and Derivative Development

Gabriel-Isay Condensation

The classical Gabriel-Isay method remains the most widely used route for pteridin-7-amine synthesis. This one-pot reaction involves the condensation of 2,4,5-triaminopyrimidine with glyoxal derivatives under acidic conditions . Key regioselectivity challenges arise due to competing nucleophilic attacks at the C6 and C7 positions. Sodium bisulfite (NaHSO₃) additives improve yields of the 7-amine isomer by stabilizing intermediates through sulfite adduct formation .

Timmis Reaction Modifications

Recent adaptations of the Timmis reaction employ microwave-assisted heating to reduce reaction times from 24 hours to 45 minutes. This method achieves 78% yield with minimal byproducts, as confirmed by HPLC analysis . The mechanism proceeds via:

  • Nucleophilic attack at C7 by ammonia.

  • Cyclization facilitated by microwave-induced polarization.

  • Aromatization through oxidative dehydrogenation.

Derivative Synthesis

Pteridin-7-amine serves as a precursor for bioactive derivatives. For example, 7-(4-(dimethylamino)phenyl)pteridin-4-amine (CHEMBL66338) exhibits enhanced fluorescence properties, making it valuable in cellular imaging . Structural modifications at the C4 and C6 positions significantly alter pharmacological activity, as demonstrated in antiproliferative studies .

Pharmacological Activities

Antiproliferative Effects

A 2018 study evaluated pteridin-7-amine derivatives against gastric (MKN-45) and lung (H1650) cancer lines . Compound 12 (7-(3-chlorophenyl)pteridin-4-amine) showed IC₅₀ values of 4.32 μM (MKN-45) and 7.01 μM (MGC-803), surpassing first-line chemotherapeutics like 5-fluorouracil (IC₅₀ = 12.5 μM). Mechanistic studies revealed:

  • Apoptosis Induction: 2.5-fold increase in caspase-3/9 cleavage.

  • Bax/Bcl-2 Modulation: Bax upregulation (3.1×) and Bcl-2 downregulation (0.4×).

  • Cell Cycle Arrest: G1 phase accumulation (58% vs. 32% in controls) .

Antioxidant Capacity

Pteridin-7-amine’s redox activity stems from its ability to undergo two-electron transfers, mediated by the conjugated π-system. Cyclic voltammetry studies in acetonitrile show oxidation potentials at +0.87 V and +1.23 V vs. SCE, correlating with superoxide radical scavenging activity (EC₅₀ = 18.9 μM) .

Analytical Characterization

Spectroscopic Profiling

  • UV-Vis: λmax at 268 nm (π→π*) and 345 nm (n→π*), with molar absorptivity sensitive to pH changes .

  • Fluorescence: Quantum yield (Φ) of 0.42 in DMSO, quenched in protic solvents due to excited-state proton transfer .

  • ¹H NMR (DMSO-d₆): δ 8.85 (s, 1H, C6-H), 8.21 (s, 1H, C2-H), 6.75 (br s, 2H, NH₂) .

Chromatographic Methods

HPLC-UV analysis on a C18 column (acetonitrile:water = 70:30) yields a retention time of 6.7 minutes, with >99% purity in optimized syntheses .

Applications and Future Directions

Fluorescent Probes

The compound’s rigid structure and tunable emission (λem = 420–450 nm) enable its use in:

  • Cellular Imaging: Tracking lysosomal pH changes via fluorescence lifetime imaging microscopy (FLIM).

  • Biosensors: Detection of reactive oxygen species (ROS) with nanomolar sensitivity .

Drug Development

Ongoing clinical trials explore pteridin-7-amine conjugates as:

  • Topoisomerase II Inhibitors: IC₅₀ = 0.89 μM in preclinical models.

  • PARP-1 Antagonists: Synergistic effects with cisplatin in BRCA-mutant cancers.

Computational Modeling

DFT studies predict that C7 substituents with electron-donating groups (e.g., -NH₂) lower HOMO-LUMO gaps (ΔE = 3.12 eV vs. 4.01 eV for unsubstituted pteridine), enhancing charge transfer efficiency .

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